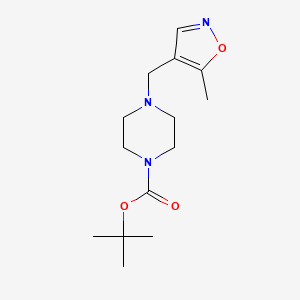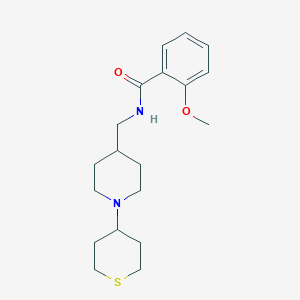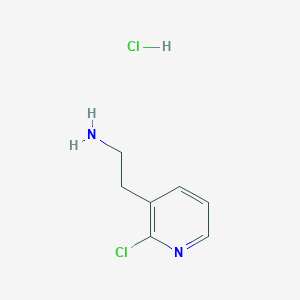
1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane is an organic compound characterized by the presence of two bromomethyl groups attached to a cyclobutane ring. This compound is of interest due to its potential applications in various fields, including synthetic chemistry and materials science. Its unique structure imparts specific reactivity patterns that make it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane typically involves the bromination of 3,3-dimethylcyclobutene. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this process include bromine and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is becoming increasingly important in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: Heating the compound can lead to the formation of alkenes through the elimination of hydrogen bromide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium tert-butoxide in non-polar solvents such as toluene.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products:
Substitution: Formation of substituted cyclobutanes.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane has several applications in scientific research:
Synthetic Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with unique properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Wirkmechanismus
The mechanism by which 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as leaving groups in substitution reactions, facilitating the formation of new bonds. The cyclobutane ring provides a strained structure that can undergo ring-opening reactions under specific conditions, leading to the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(bromomethyl)cyclopropane: Similar in structure but with a cyclopropane ring instead of a cyclobutane ring.
Spiropentane: Another strained ring compound with unique reactivity patterns.
1,1-Bis(boryl)alkanes: Compounds with similar substitution patterns but containing boron atoms instead of bromine
Uniqueness: 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane is unique due to its combination of a cyclobutane ring and bromomethyl groups, which imparts specific reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and materials science .
Eigenschaften
IUPAC Name |
1,1-bis(bromomethyl)-3,3-dimethylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2/c1-7(2)3-8(4-7,5-9)6-10/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQZQRJKPGXDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CBr)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2603911.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride](/img/structure/B2603912.png)
![2-chloro-N-[(3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2603915.png)
![2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide](/img/structure/B2603917.png)

![5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2603920.png)
![4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B2603921.png)


![tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2603925.png)
![4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide](/img/structure/B2603926.png)


